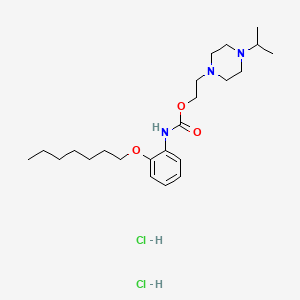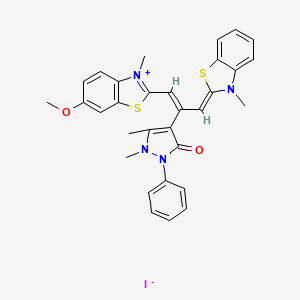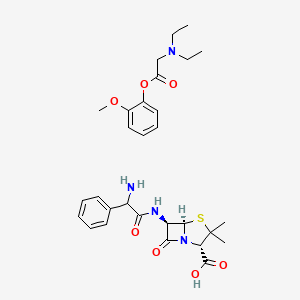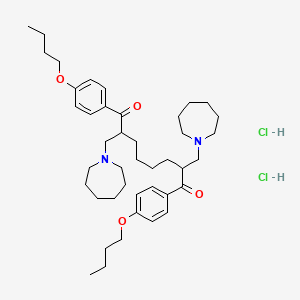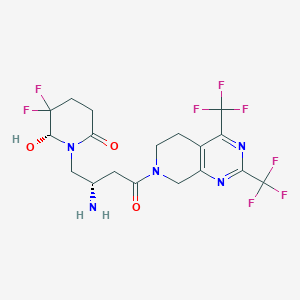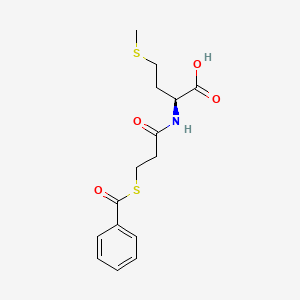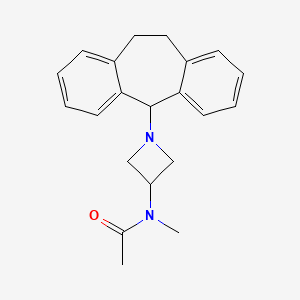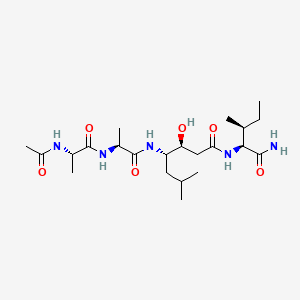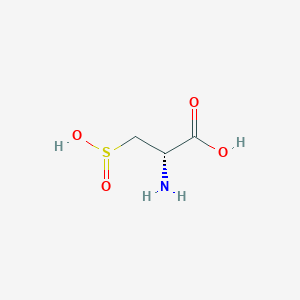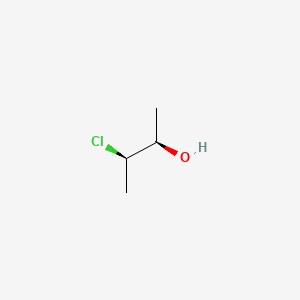
2-Butanol, 3-chloro-, (R*,R*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 3-chloro-, (R*,R*)- is a chiral compound with the molecular formula C4H9ClO. It is an alcohol with a chlorine atom attached to the third carbon of the butanol chain. The compound is notable for its stereochemistry, having two chiral centers, which makes it an interesting subject in stereochemistry and chiral synthesis studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butanol, 3-chloro-, (R*,R*)- can be synthesized through several methods. One common laboratory method involves the Grignard reaction, where ethylmagnesium bromide reacts with acetaldehyde in the presence of dried diethyl ether or tetrahydrofuran . Another method involves the conversion of 2-butanol to its corresponding chloro compound using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .
Industrial Production Methods
Industrial production of 2-Butanol, 3-chloro-, (R*,R*)- typically involves the chlorination of 2-butanol under controlled conditions. The reaction is catalyzed by sulfuric acid, which facilitates the substitution of the hydroxyl group with a chlorine atom .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 3-chloro-, (R*,R*)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.
Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids.
Reduction Reactions: Reduction can convert the compound back to 2-butanol.
Common Reagents and Conditions
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for chlorination.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products Formed
Substitution: Formation of different alcohols or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2-butanol.
Applications De Recherche Scientifique
2-Butanol, 3-chloro-, (R*,R*)- has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on biological systems and potential as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Butanol, 3-chloro-, (R*,R*)- involves its interaction with molecular targets through its hydroxyl and chloro functional groups. The compound can undergo protonation and deprotonation, leading to the formation of carbocations, which are key intermediates in many of its reactions . These intermediates can then participate in various substitution and elimination reactions, affecting different molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2-butanol: Similar structure but different stereochemistry, leading to different reactivity and applications.
2-Propanol: An achiral molecule, lacking the chiral centers present in 2-Butanol, 3-chloro-, (R*,R*)-.
Uniqueness
2-Butanol, 3-chloro-, (R*,R*)- is unique due to its chiral centers, which make it valuable in stereoselective synthesis and chiral resolution studies. Its reactivity is also enhanced by the presence of the chlorine atom, allowing for a wider range of chemical transformations compared to its non-chlorinated counterparts.
Propriétés
Numéro CAS |
10325-40-3 |
|---|---|
Formule moléculaire |
C4H9ClO |
Poids moléculaire |
108.57 g/mol |
Nom IUPAC |
(2R,3R)-3-chlorobutan-2-ol |
InChI |
InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3/t3-,4-/m1/s1 |
Clé InChI |
XKEHIUIIEXXHJX-QWWZWVQMSA-N |
SMILES isomérique |
C[C@H]([C@@H](C)Cl)O |
SMILES canonique |
CC(C(C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


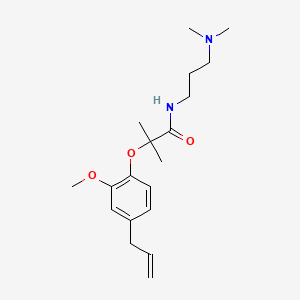

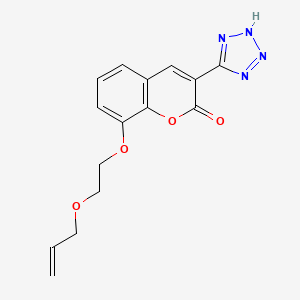
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)

